Ketoconazole-N-methylformamide

Catalog No.
S13969842
CAS No.
M.F
C26H30Cl2N4O6
M. Wt
565.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketoconazole-N-methylformamide

Product Name

Ketoconazole-N-methylformamide

IUPAC Name

N-[[(2S,4R)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-2-formamidoacetamide

Molecular Formula

C26H30Cl2N4O6

Molecular Weight

565.4 g/mol

InChI

InChI=1S/C26H30Cl2N4O6/c1-18(34)31-8-10-32(11-9-31)20-3-5-21(6-4-20)36-14-22-15-37-26(38-22,16-30-25(35)13-29-17-33)23-7-2-19(27)12-24(23)28/h2-7,12,17,22H,8-11,13-16H2,1H3,(H,29,33)(H,30,35)/t22-,26-/m1/s1

InChI Key

XRVDJJPAVOFCOR-ATIYNZHBSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CNC(=O)CNC=O)C4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CNC(=O)CNC=O)C4=C(C=C(C=C4)Cl)Cl

Ketoconazole-N-methylformamide is a synthetic compound that combines the antifungal agent ketoconazole with N-methylformamide, a solvent and reagent in organic synthesis. Ketoconazole is primarily known for its ability to inhibit fungal growth by interfering with ergosterol synthesis, which is crucial for maintaining the integrity of fungal cell membranes. N-methylformamide, on the other hand, is a colorless liquid used in various

Typical of both its components:

  • Acid-Base Reactions: N-methylformamide can act as a weak base, allowing it to react with acids to form salts.
  • Nucleophilic Substitution: The amide group in N-methylformamide can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Hydrolysis: Under certain conditions, ketoconazole may hydrolyze, especially in the presence of strong acids or bases, leading to the formation of its constituent parts.

These reactions are crucial for understanding the stability and reactivity of ketoconazole-N-methylformamide in biological and environmental contexts.

The biological activity of ketoconazole-N-methylformamide is primarily influenced by ketoconazole's antifungal properties. Ketoconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis in fungi. This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, ketoconazole exhibits anti-androgenic effects by blocking androgen receptors and inhibiting steroidogenesis.

Studies have shown that ketoconazole can also affect drug metabolism by inhibiting cytochrome P450 enzymes, which may lead to increased plasma concentrations of co-administered drugs . The inclusion of N-methylformamide may enhance these effects through improved solubility and absorption.

The synthesis of ketoconazole-N-methylformamide can be approached through several methods:

  • Direct Reaction: Ketoconazole can be reacted directly with N-methylformamide under controlled conditions (temperature, pressure) to form the compound.
  • Solvent-Assisted Synthesis: Utilizing N-methylformamide as a solvent during the synthesis of ketoconazole can increase reaction efficiency and yield.
  • Modification of Existing Compounds: Starting from derivatives of ketoconazole or N-methylformamide may also yield this compound through selective functional group modifications.

Each method's choice will depend on desired purity, yield, and scalability considerations.

Ketoconazole-N-methylformamide has potential applications in various fields:

  • Pharmaceuticals: As an antifungal agent with enhanced solubility for treating systemic fungal infections.
  • Chemical Research: As a reagent in organic synthesis due to its unique properties derived from both ketoconazole and N-methylformamide.
  • Drug Formulation: The compound could be utilized in developing new drug delivery systems that improve bioavailability and therapeutic effectiveness.

Interaction studies involving ketoconazole-N-methylformamide focus on its pharmacokinetic properties and potential drug-drug interactions:

  • Cytochrome P450 Inhibition: Ketoconazole is known to inhibit CYP3A4 enzymes significantly, affecting the metabolism of various drugs . This interaction can lead to increased plasma levels of co-administered medications.
  • Transporter Interactions: Studies have indicated that ketoconazole affects P-glycoprotein-mediated transport, which could influence the absorption and distribution of drugs across biological membranes .

These interactions highlight the importance of understanding how this compound behaves in vivo when combined with other therapeutic agents.

Several compounds share structural or functional similarities with ketoconazole-N-methylformamide. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
ItraconazoleAntifungal agent similar to ketoconazoleBroader spectrum against fungal infections
FluconazoleAntifungal agent targeting Candida speciesHigher water solubility
MiconazoleTopical antifungal agentEffective against superficial fungal infections
N-MethylpyrrolidoneSolvent used in various chemical processesHigh solvating power for polar compounds

Ketoconazole-N-methylformamide stands out due to its dual functionality as both an antifungal agent and a solvent/reagent that may enhance solubility and bioavailability compared to other similar compounds. Its unique combination could lead to innovative applications in drug formulation and delivery systems.

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

564.1542401 g/mol

Monoisotopic Mass

564.1542401 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

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